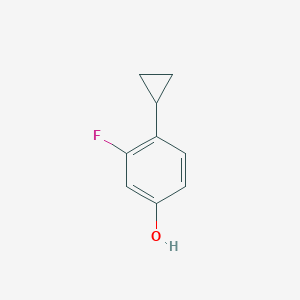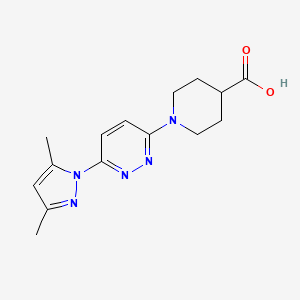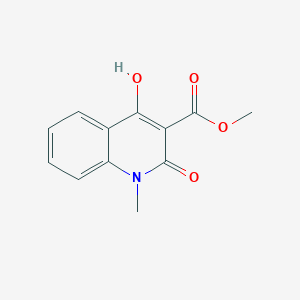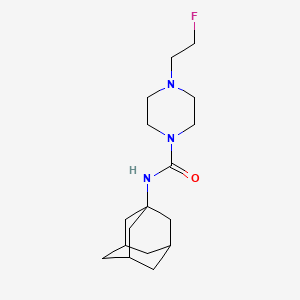
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves innovative routes providing high yields, purity, and structural specificity. A prominent method includes the one-pot synthesis under base conditions, which is notable for its efficiency and simplicity, leading to compounds with significant potential for further functionalization (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
Structural elucidation of similar sulfonamide compounds reveals extensive intra- and intermolecular hydrogen bonds that stabilize their molecular framework. These compounds often exhibit a polymeric chain structure facilitated by these hydrogen bonds, highlighting the versatility and complex architecture of sulfonamide derivatives (Siddiqui et al., 2008).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, leading to the synthesis of various bioactive molecules. The reactivity of these compounds is significantly influenced by their sulfonamide group, which participates in reactions that enhance their applicability in drug design and synthesis (Ghorab et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and melting points, are crucial for their application in chemical syntheses and pharmaceutical formulations. Investigations into the solubility of similar compounds in various solvents provide essential data for designing and optimizing reaction and crystallization processes (Wu & Li, 2020).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define their roles in chemical reactions and potential as intermediates in organic synthesis. The electron-withdrawing sulfonamide group significantly impacts the chemical behavior of these compounds, influencing their interactions and reactivity patterns (Ebrahimi et al., 2015).
Aplicaciones Científicas De Investigación
Medicinal Applications and Structural Analysis
- Medicinal Potential of Carbamoylsulfonamide Derivatives : The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide are stabilized by extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These compounds have potential medicinal applications due to their novel structures (Siddiqui et al., 2008).
Enzyme Inhibition and Biological Screening
- Carbonic Anhydrase Inhibitory Effects : 4-(2-substituted hydrazinyl)benzenesulfonamides exhibit potent inhibitory effects against human carbonic anhydrase isoenzymes hCA I and II. This demonstrates the utility of sulfonamide derivatives in developing inhibitors for specific enzymes (Gul et al., 2016).
Synthesis and Characterization of Schiff Bases
- Biological Potential of Schiff Bases : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized, exhibiting enzyme inhibition potential against AChE and BChE enzymes and antioxidant properties. These compounds' molecular docking studies support their enzyme inhibition assay results, indicating their potential in drug development (Kausar et al., 2019).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-2-16(10-3-9-15)19(17,18)11-8-12-4-6-13(14)7-5-12/h4-8,11H,2-3,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYVWIZHIYOE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)






![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)